2-((Tert-butylamino)methyl)phenylboronic acid chemical properties
2-((Tert-butylamino)methyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 2-((Tert-butylamino)methyl)phenylboronic Acid: Properties, Reactivity, and Applications
Executive Summary
2-((Tert-butylamino)methyl)phenylboronic acid is a bifunctional organoboron compound of significant interest to the chemical research and drug development sectors. Its structure, featuring a phenylboronic acid moiety ortho-substituted with a sterically hindered aminomethyl group, imparts unique chemical properties. The proximity of the basic nitrogen atom to the Lewis acidic boron center allows for intramolecular coordination, creating a "self-protected" boronic acid. This interaction modulates the compound's stability, reactivity, and solubility, making it a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its reactivity profile with a focus on the Suzuki-Miyaura cross-coupling reaction, and its potential applications. All discussions are grounded in the fundamental principles of boronic acid chemistry and supported by data from analogous structures.
Physicochemical and Structural Properties
The chemical behavior of 2-((Tert-butylamino)methyl)phenylboronic acid is dictated by the interplay between the boronic acid group, the aromatic ring, and the N-tert-butylaminomethyl substituent.
Core Structural Features
The defining characteristic of this molecule is the potential for an intramolecular dative bond between the nitrogen lone pair of the amino group and the vacant p-orbital of the sp²-hybridized boron atom. This coordination transforms the typically trigonal planar boron center into a more stable tetracoordinate species. This "atran" structure enhances stability against protodeboronation and dehydration-induced boroxine formation, a common decomposition pathway for many phenylboronic acids.[1][2] The bulky tert-butyl group provides steric shielding, further influencing the molecule's reactivity and intermolecular interactions.
Caption: Intramolecular N→B coordination in 2-((Tert-butylamino)methyl)phenylboronic acid.
Quantitative Data Summary
| Property | Value (Estimated/Analog-Based) | Rationale & Key Considerations |
| Molecular Formula | C₁₁H₁₈BNO₂ | - |
| Molecular Weight | 207.08 g/mol | - |
| Appearance | White to off-white solid | Typical for phenylboronic acids.[1] |
| Melting Point | >150 °C (with decomposition) | Intramolecular coordination may increase thermal stability compared to simple phenylboronic acid (216 °C).[1] |
| Solubility | Soluble in polar organic solvents (MeOH, THF, DMSO). Poorly soluble in nonpolar solvents (hexanes) and sparingly soluble in water.[1][2] | The amino group may enhance aqueous solubility at low pH via protonation. |
| pKa | ~8.5 - 9.0 | Similar to other phenylboronic acids. The ortho-amino group might slightly alter the acidity.[1][4] |
| Stability | More stable than typical boronic acids. | Intramolecular coordination protects the boron center from degradation pathways like boroxine formation.[5] |
Synthesis and Purification
A robust and widely applicable method for synthesizing ortho-substituted phenylboronic acids is through directed ortho-metalation (DoM), followed by electrophilic trapping with a borate ester.[6][7] This strategy leverages the directing ability of the aminomethyl group.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow via directed ortho-metalation.
Experimental Protocol: Synthesis
Objective: To synthesize 2-((Tert-butylamino)methyl)phenylboronic acid via directed ortho-metalation.
Materials:
-
N-Benzyl-N-(tert-butyl)methanamine (starting material)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M solution)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard glassware (Schlenk flask, dropping funnel)
Procedure:
-
Reaction Setup: A 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is flame-dried under vacuum and cooled under a positive pressure of argon.
-
Initial Solution: The starting N-benzyl-N-(tert-butyl)methanamine (10 mmol) is dissolved in anhydrous THF (80 mL) in the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Metalation: s-BuLi (1.1 equivalents, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The formation of the orange-red lithiated species indicates successful metalation.[6] The mixture is stirred at -78 °C for an additional 2 hours.
-
Borylation: Triisopropyl borate (1.5 equivalents, 15 mmol) is added dropwise at -78 °C. The reaction is allowed to stir at this temperature for 1 hour before being allowed to warm slowly to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl (50 mL). This step hydrolyzes the borate ester to the desired boronic acid. The mixture is stirred vigorously for 1 hour.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Reactivity and Synthetic Utility
The primary synthetic application of phenylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[8][9][10]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction couples the phenyl group of the boronic acid with an organic halide or triflate (sp² or sp³ hybridized) in the presence of a palladium catalyst and a base.[11] The intramolecular N→B coordination in the title compound can be seen as a double-edged sword. While it enhances stability for storage and handling, it may necessitate slightly more forcing reaction conditions or specific ligand choices to facilitate the crucial transmetalation step. The base is essential for the formation of a boronate "ate" complex, which is more nucleophilic and readily transfers its organic group to the palladium center.[11]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 2-((Tert-butylamino)methyl)phenylboronic acid with 4-bromoanisole.
Materials:
-
2-((Tert-butylamino)methyl)phenylboronic acid (1.2 equivalents, 1.2 mmol)
-
4-Bromoanisole (1.0 equivalent, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃), finely ground (3.0 equivalents, 3.0 mmol)
-
Toluene (5 mL) and Water (1 mL)
-
Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add 4-bromoanisole, 2-((Tert-butylamino)methyl)phenylboronic acid, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.[9]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the biaryl product.
Applications in Research and Development
Boronic acids are crucial building blocks in multiple scientific disciplines.[12][13]
-
Medicinal Chemistry: As a bioisostere for other functional groups and a key component in creating complex molecular scaffolds, this compound is a valuable intermediate. The boronic acid moiety itself can act as a reversible covalent inhibitor of serine proteases, a mechanism famously employed by the drug Bortezomib.[12][14][15] The aminomethyl side chain allows for further functionalization or can be used to tune solubility and pharmacokinetic properties.
-
Materials Science: Phenylboronic acids are known to form reversible covalent bonds with diols.[16] This property is exploited in the creation of stimuli-responsive polymers and hydrogels for applications in drug delivery, tissue engineering, and glucose sensing platforms.[16]
-
Organic Synthesis: Beyond Suzuki couplings, this reagent can participate in other metal-catalyzed reactions and can serve as a protecting group for diols.[1]
Safety, Handling, and Storage
As with all boronic acid derivatives, proper laboratory safety protocols must be followed.
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust. Wash hands thoroughly after handling.[5][17][18][19]
-
Hazards: Boronic acids are generally classified as irritants. They may cause skin, eye, and respiratory tract irritation.[3][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5][20]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[18]
References
- TCI AMERICA. (2018, July 6). Safety Data Sheet for 2-(Methylthio)phenylboronic Acid. Spectrum Chemical.
- U.S. Environmental Protection Agency. (2025, October 15). 2-(tert-Butylcarbonylamino)phenylboronic acid Properties. CompTox Chemicals Dashboard.
- Acros Organics. (2025, December 19). Safety Data Sheet for 4-Fluoro-2-methylphenylboronic acid. Fisher Scientific.
- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet for 2-Methylbenzeneboronic acid.
- Various Authors.
- Sigma-Aldrich. Product Page for (2-(tert-Butyl)phenyl)boronic acid.
- Various Authors. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University.
- Wikipedia. Phenylboronic acid.
- PubChem. Entry for (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (2024, September 7).
- Various Authors. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Various Authors. Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
- PubChem. Entry for {2-[(Dimethylamino)methyl]phenyl}boronic acid.
- MilliporeSigma. Product Page for (2-((Methylamino)methyl)phenyl)boronic acid.
- Organic Chemistry Portal. Suzuki Coupling.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Royal Society of Chemistry. (2013).
- Various Authors. (2020, September 21).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Various Authors. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?
- Various Authors. (2018).
- Various Authors.
- Various Authors. (2022, November 18).
- Angenent, P. (2023, February 28). Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars.
- Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
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